

A Technical Guide to 4-Fluoro-o-anisic Acid and its Isomer

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

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For researchers, scientists, and drug development professionals, precision in chemical nomenclature and properties is paramount. This guide provides an in-depth look at 4-Fluoro-o-anisic acid, correctly identified as **4-Fluoro-2-methoxybenzoic acid**, and its closely related isomer, 4-Fluoro-3-methoxybenzoic acid. Understanding the distinct characteristics of these two compounds is crucial for their effective application in research and synthesis. Both serve as valuable building blocks in medicinal chemistry and materials science.

Distinguishing Between Isomers: Identifiers and Synonyms

Navigating chemical databases and literature requires familiarity with the various synonyms and identifiers for a compound. The following table summarizes key information for both **4-Fluoro-2-methoxybenzoic acid** and 4-Fluoro-3-methoxybenzoic acid to facilitate accurate identification and sourcing.

Identifier	4-Fluoro-2-methoxybenzoic Acid	4-Fluoro-3-methoxybenzoic Acid
IUPAC Name	4-Fluoro-2-methoxybenzoic acid	4-Fluoro-3-methoxybenzoic acid
Synonyms	4-Fluoro-o-anisic acid	4-Fluoro-m-anisic acid
CAS Number	395-82-4	82846-18-2
PubChem CID	Not explicitly found	598436[1]
Molecular Formula	C ₈ H ₇ FO ₃ [2]	C ₈ H ₇ FO ₃ [1]
Molecular Weight	170.14 g/mol [2]	170.14 g/mol [1]
Appearance	White to Almost white powder to crystal[2]	White to yellow to orange powder to crystal
Melting Point	135.0 to 139.0 °C	205 - 209 °C

Applications in Research and Development

Both isomers are leveraged in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3] The fluorine and methoxy substitutions on the benzoic acid core enhance reactivity and solubility, making them versatile intermediates.[3]

4-Fluoro-2-methoxybenzoic acid is primarily utilized in medicinal chemistry as a foundational structure for developing bioactive molecules, such as enzyme inhibitors and receptor ligands.[4] It is also employed in the creation of specialized fluorinated polymers.[4]

4-Fluoro-3-methoxybenzoic acid serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[3] Its structural properties allow for modifications that can be tailored to specific biological targets.[3] In the agrochemical sector, it is used in the formulation of herbicides and pesticides.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following are representative protocols for the synthesis and characterization of

these fluorinated benzoic acid derivatives.

Synthesis of 4-Fluoro-3-methoxybenzoic acid

This protocol is based on the hydrolysis of methyl 4-fluoro-3-methoxybenzoate.

Materials:

- Methyl 4-fluoro-3-methoxybenzoate
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Filtration apparatus

Procedure:

- Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask.[\[5\]](#)
- Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[\[5\]](#)
- Stir the reaction mixture at room temperature for 4 hours.[\[5\]](#)
- Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[\[5\]](#)

- Dissolve the resulting residue in water (100 mL).[5]
- Adjust the pH of the solution to 4 with 1N HCl, which will cause a solid to precipitate.[5]
- Collect the precipitated solid by filtration.[5]
- Wash the solid with water (e.g., 3 x 50 mL) and dry to yield 4-fluoro-3-methoxybenzoic acid as a white solid.[5]

General Synthesis Strategy for 4-Fluoro-2-methoxybenzoic acid

The synthesis of **4-Fluoro-2-methoxybenzoic acid** often involves a multi-step process starting from commercially available salicylic acid derivatives.[4] A general approach includes the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[4]

Conceptual Steps:

- O-methylation: The hydroxyl group of a suitable 2-hydroxybenzoic acid precursor is methylated, often using a reagent like methyl iodide under basic conditions.[4]
- Fluorination: A fluorinating agent, such as Selectfluor or elemental fluorine, is used under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring.[4]
- Purification: The final product is purified through techniques such as recrystallization or column chromatography.[4]

Characterization of Fluorinated Benzoic Acids

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Materials and Instruments:

- Synthesized compound
- Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃)

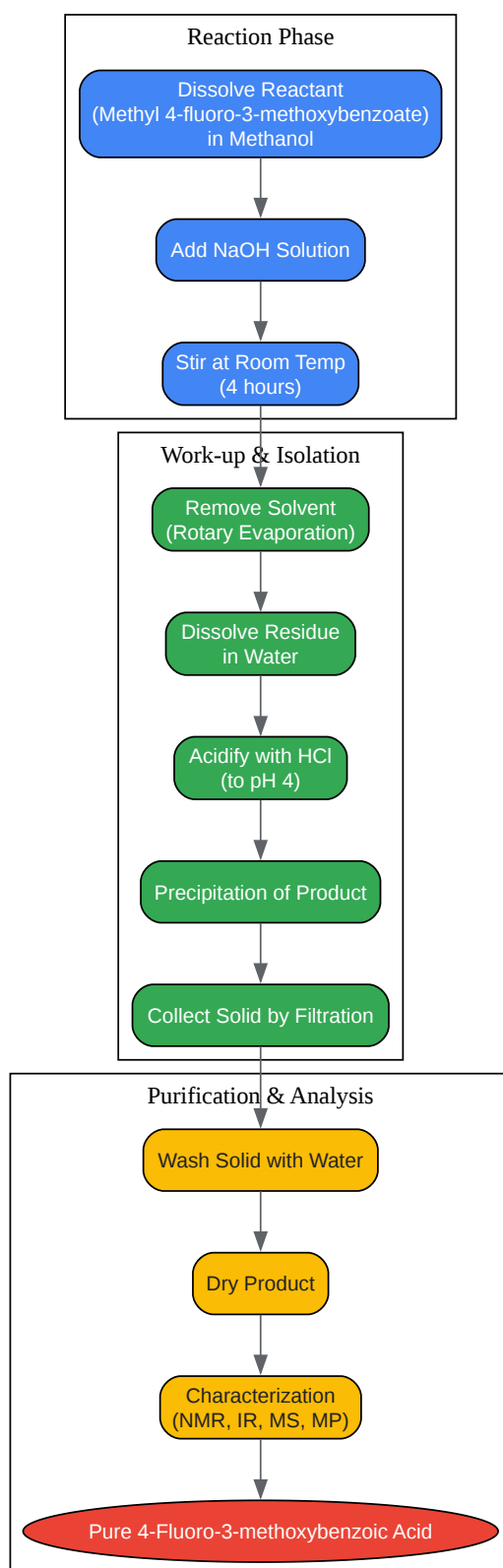
- Nuclear Magnetic Resonance (NMR) spectrometer
- Infrared (IR) spectrometer
- Mass Spectrometer (MS)
- Melting point apparatus
- Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedures:

- Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product using an appropriate mobile phase (e.g., ethyl acetate and n-hexane).[6]
- Melting Point Determination: Measure the melting point of the dried product and compare it to the literature value.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ^1H and ^{13}C NMR spectra to confirm the chemical structure. For 4-fluoro-3-methoxybenzoic acid, characteristic ^1H -NMR signals in DMSO- d_6 include peaks around δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), and 3.91 (s, 3H).[5]
- Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a fluorinated benzoic acid derivative, using the synthesis of 4-fluoro-3-methoxybenzoic acid as an example.



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Caption: Synthesis and purification workflow for 4-Fluoro-3-methoxybenzoic acid.

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